1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one
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Overview
Description
1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one is a bicyclic ketone with the molecular formula C12H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and a methylene bridge. It is known for its applications in various fields of scientific research, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylene bridge can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the methylene bridge.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic applications.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylene bridge can undergo chemical modifications, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
7-Methylidenebicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but lacks the additional methyl groups present in 1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one.
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound contains nitrogen atoms in the bicyclic structure, differentiating it from the purely carbon-based structure of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methylene bridge.
Properties
IUPAC Name |
1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h1,4-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJFLDMVLHDLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=C)CC(C1)(CC(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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